Methyl 4-amino-3-mercaptobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-mercaptobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-amino-3-mercaptobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-mercaptobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-).
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-amino-3-mercaptobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-mercaptobenzoate involves its interaction with specific molecular targets. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activities and signaling pathways. The amino group (-NH2) can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-mercaptobenzoate: Similar structure but with different positions of the amino and mercapto groups.
4-amino-3-mercaptobenzoic acid: The parent acid form of the ester.
Uniqueness
Methyl 4-amino-3-mercaptobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and mercapto groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
methyl 4-amino-3-sulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-6(9)7(12)4-5/h2-4,12H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOXONDFYYCPHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505029 |
Source
|
Record name | Methyl 4-amino-3-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-27-6 |
Source
|
Record name | Methyl 4-amino-3-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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